(2Z)-3-[4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-phenylprop-2-en-1-one
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Overview
Description
(2Z)-3-[4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-phenylprop-2-en-1-one is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyridinyl group, and a piperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-phenylprop-2-en-1-one typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the synthesis might involve the following steps:
Preparation of the Piperazino Intermediate: This step involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridine with piperazine under controlled conditions to form the piperazino intermediate.
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-hydroxyphenyl with ethyl bromide to form the ethoxyphenyl intermediate.
Coupling Reaction: The final step involves the coupling of the piperazino intermediate with the ethoxyphenyl intermediate in the presence of a suitable catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2Z)-3-[4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-phenylprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its analgesic and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of (2Z)-3-[4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: This compound shares the trifluoromethyl and piperidinol groups and is studied for its analgesic properties.
N-{3-[4-(2-chloro-6-fluorobenzyl)piperazino]propyl}-3-(trifluoromethyl)benzamide: This compound has a similar piperazino and trifluoromethyl structure and is used in medicinal chemistry research.
Uniqueness
(2Z)-3-[4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-phenylprop-2-en-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(Z)-3-[4-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]phenyl]-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClF3N3O2/c28-24-18-22(27(29,30)31)19-32-26(24)34-14-12-33(13-15-34)16-17-36-23-9-6-20(7-10-23)8-11-25(35)21-4-2-1-3-5-21/h1-11,18-19H,12-17H2/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQSMVVSIJQSNS-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)/C=C\C(=O)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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